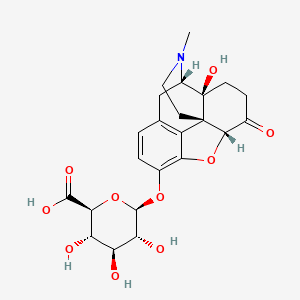
Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxymorphone 3-Beta-D-Glucuronide is a major metabolite of oxymorphone, an opiate analgesic used for the relief of moderate to severe pain . This compound is formed through the glucuronidation process, where oxymorphone is conjugated with glucuronic acid. It is commonly found in urine and plasma as a result of oxymorphone metabolism . The compound is often used in various analytical applications, including pain prescription monitoring, clinical toxicology, pharmaceutical research, forensic analysis, and urine drug testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxymorphone 3-Beta-D-Glucuronide involves the enzymatic conjugation of oxymorphone with glucuronic acid. This process is typically catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . The reaction conditions generally include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA).
Industrial Production Methods: Industrial production of Oxymorphone 3-Beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions. The product is then purified using techniques such as liquid chromatography to ensure high purity and concentration .
Analyse Chemischer Reaktionen
Types of Reactions: Oxymorphone 3-Beta-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, oxymorphone . This reaction can be catalyzed by acids, bases, or enzymes such as β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using β-glucuronidase.
Oxidation and Reduction: While not common for this compound, oxymorphone itself can undergo oxidation and reduction reactions.
Major Products: The major product of hydrolysis is oxymorphone, which can then be further analyzed or used in various applications .
Wissenschaftliche Forschungsanwendungen
Oxymorphone 3-Beta-D-Glucuronide has several scientific research applications:
Wirkmechanismus
Oxymorphone 3-Beta-D-Glucuronide itself does not have significant pharmacological activity. its parent compound, oxymorphone, is a potent μ-opioid receptor agonist . Oxymorphone exerts its effects by binding to these receptors in the central nervous system, inhibiting ascending pain pathways and altering the perception and response to pain . The glucuronidation of oxymorphone to form Oxymorphone 3-Beta-D-Glucuronide is a metabolic process that facilitates the excretion of the drug from the body .
Vergleich Mit ähnlichen Verbindungen
Morphine-3-Glucuronide: Another glucuronide metabolite of an opioid, formed from morphine.
Morphine-6-Glucuronide: A metabolite of morphine with significant analgesic activity.
Hydromorphone-3-Glucuronide: A glucuronide metabolite of hydromorphone.
Uniqueness: Oxymorphone 3-Beta-D-Glucuronide is unique in its specific formation from oxymorphone and its role in the metabolism and excretion of this potent analgesic. Unlike some other glucuronide metabolites, it does not possess significant pharmacological activity but is crucial for the detoxification and elimination of oxymorphone from the body .
Eigenschaften
CAS-Nummer |
770735-01-8 |
|---|---|
Molekularformel |
C23H27NO10 |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO10/c1-24-7-6-22-13-9-2-3-11(32-21-16(28)14(26)15(27)18(34-21)20(29)30)17(13)33-19(22)10(25)4-5-23(22,31)12(24)8-9/h2-3,12,14-16,18-19,21,26-28,31H,4-8H2,1H3,(H,29,30)/t12-,14+,15+,16-,18+,19+,21-,22+,23-/m1/s1 |
InChI-Schlüssel |
ILRLBQVIWURYLX-WUDROUKASA-N |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O |
Kanonische SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B3330946.png)
![8-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3330948.png)


![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylthiochromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylthiochromenylium;perchlorate](/img/structure/B3330977.png)
![(3R)-3alpha-[(1R)-1-(tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one](/img/structure/B3330982.png)



![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3331018.png)

